molecular formula C16H35NO9 B8265362 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol

Cat. No.: B8265362
M. Wt: 385.45 g/mol
InChI Key: YBEHUBYEUMMBEN-UHFFFAOYSA-N
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Description

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol is a compound with the molecular formula C16H34N2O9. It is a type of polyethylene glycol (PEG) derivative, which is known for its biocompatibility and versatility in various applications. This compound is characterized by its multiple ether linkages and terminal amino and hydroxyl groups, making it a valuable intermediate in chemical synthesis and bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol typically involves the reaction of polyethylene glycol with appropriate amine and hydroxyl group donors. One common method is the reaction of polyethylene glycol with ammonia or an amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process includes purification steps such as distillation, crystallization, or chromatography to obtain the desired product with high purity. The use of advanced technologies and automation in industrial settings ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical and industrial applications .

Scientific Research Applications

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol involves its interaction with various molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, facilitating its role as a linker or modifier in chemical and biological systems. The pathways involved include the formation of stable conjugates with proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid
  • 11-Azido-3,6,9-trioxaundecan-1-amine
  • 1-Amino-3,6,9-trioxaundecan-1-amine

Uniqueness

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol is unique due to its specific structure with seven ether linkages and terminal amino and hydroxyl groups. This structure provides it with enhanced solubility, biocompatibility, and versatility compared to other similar compounds. Its ability to form stable conjugates and its wide range of applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-amino-2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO9/c17-16(19)15-26-14-13-25-12-11-24-10-9-23-8-7-22-6-5-21-4-3-20-2-1-18/h16,18-19H,1-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEHUBYEUMMBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCC(N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747016
Record name 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352439-37-3
Record name 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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